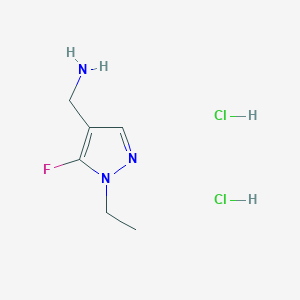

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride

Description

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride is a pyrazole-derived compound with a methanamine group at the 4-position of the heterocyclic ring. The pyrazole core is substituted with an ethyl group at the 1-position and a fluorine atom at the 5-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

(1-ethyl-5-fluoropyrazol-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FN3.2ClH/c1-2-10-6(7)5(3-8)4-9-10;;/h4H,2-3,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUXCGCHYONDBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)CN)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride typically involves the reaction of 1-ethyl-5-fluoro-1H-pyrazole with methanamine in the presence of hydrochloric acid. The reaction conditions usually include a controlled temperature and pH to ensure the formation of the desired dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents .

Scientific Research Applications

Research indicates that (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride exhibits significant biological activity, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for antibiotic development.

- Anticancer Activity : Preliminary investigations suggest that it may possess anticancer properties by inducing apoptosis in cancer cells.

Interaction Studies

Interaction studies reveal that this compound can effectively bind to biological macromolecules such as proteins and nucleic acids, which may underlie its biological effects. Notable findings include:

- Binding affinity measurements indicate strong interactions with target proteins involved in cell signaling pathways.

Potential Applications

The potential applications of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride span various fields:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting bacterial infections or cancer.

- Biochemical Research : Utilized in studies investigating enzyme mechanisms due to its ability to interact with specific protein targets.

- Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activity against pathogens.

Case Studies

Several case studies highlight the compound's applications:

Case Study 1: Antimicrobial Efficacy

A study conducted on various strains of bacteria demonstrated that (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride exhibited significant inhibitory effects comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments showed that treatment with this compound led to increased apoptosis in specific cancer cell lines, indicating its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride with analogous dihydrochloride salts containing pyrazole, triazole, or pyridine cores:

*Calculated based on formula C₆H₁₁Cl₂FN₃ (Cl: ~35.45 x 2; F: ~19.00; N: ~14.01 x 3).

Key Observations:

Heterocycle Diversity: The target compound and others in , and 6 feature pyrazole or pyridine cores, while the triazole derivative in introduces a different heterocyclic system.

Substituent Effects :

- Electron-Withdrawing Groups : The 5-fluoro substituent in the target compound and the pyridine derivative () may enhance metabolic stability compared to the 4-iodo group in , which introduces steric bulk and polarizability .

- Solubility Modifiers : The morpholinylmethyl group in ’s compound likely improves aqueous solubility due to the hydrophilic morpholine ring, a feature absent in the target compound .

Salt Form :

- All compounds are dihydrochloride salts, ensuring enhanced solubility in polar solvents. However, molecular weight differences (e.g., 242.08 for the target vs. 309.96 for the iodo analog) may influence pharmacokinetic properties like diffusion rates .

Biological Activity

(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride is a synthetic compound notable for its unique pyrazole structure, which includes a fluorine atom at the 5-position and an ethyl group at the 1-position. This configuration enhances its chemical properties and potential biological activities. The compound is increasingly recognized in medicinal chemistry for its diverse applications, particularly in antimicrobial and antiparasitic activities.

The chemical formula for (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride is with a CAS number of 1803580-81-5. The presence of the methanamine moiety allows it to participate in various biochemical processes, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Recent studies have indicated that (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.004 | Strong |

| Escherichia coli | 0.005 | Strong |

| Bacillus subtilis | 0.01 | Moderate |

| Klebsiella pneumoniae | 0.02 | Moderate |

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents, especially against resistant strains.

Antiparasitic Activity

In addition to its antibacterial properties, this compound has shown promise in antiparasitic activity. Research focusing on its effects against Plasmodium species indicated that it could inhibit parasite growth effectively in vitro, with an EC50 value indicating potent activity.

The biological activity of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride is attributed to its ability to interact with biological macromolecules, potentially disrupting essential metabolic pathways in bacteria and parasites. The fluorine atom's electronegativity may enhance binding affinity to target enzymes or receptors involved in these organisms' survival.

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Antibacterial Efficacy : A study published in MDPI highlighted its effectiveness against Gram-positive and Gram-negative bacteria, emphasizing its potential as a broad-spectrum antibiotic .

- Antiparasitic Research : Another investigation demonstrated that derivatives of this compound significantly reduced parasitemia in mouse models infected with Plasmodium berghei, indicating its potential role in malaria treatment .

- Structural Activity Relationship (SAR) : Ongoing research into SAR has identified that modifications to the pyrazole ring can enhance biological activity, suggesting avenues for further optimization .

Q & A

Q. What are the common synthetic routes for preparing (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step processes, including pyrazole ring formation, functionalization, and salt conversion. For example:

- Pyrazole core synthesis : Cyclocondensation of hydrazines with β-diketones or β-ketoesters under acidic or basic conditions. Fluorination at the 5-position can be achieved via electrophilic substitution using fluorinating agents like Selectfluor®.

- Amine introduction : The methanamine group may be introduced via reductive amination or nucleophilic substitution, followed by dihydrochloride salt formation using HCl in solvents like ethanol or methanol.

- Key factors : Reaction temperature, stoichiometry of fluorinating agents, and pH control during salt formation significantly impact yield and purity .

Q. Which analytical techniques are essential for confirming the structure and purity of (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methanamine dihydrochloride?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and amine protonation.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- HPLC/UPLC : Quantifies purity (>95% typically required) and detects impurities.

- X-ray Crystallography : Resolves crystal structure and confirms salt formation (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?

- Standardized protocols : Reproduce experiments under controlled conditions (e.g., solvent purity, temperature gradients).

- Orthogonal methods : Compare melting points via differential scanning calorimetry (DSC) and traditional capillary methods. Solubility should be tested in buffered solutions at defined pH levels.

- Data reconciliation : Cross-reference with structurally analogous compounds, such as 5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride, where solubility trends are pH-dependent .

Q. What strategies optimize regioselectivity during pyrazole ring substitution in derivatives of this compound?

- Directing groups : Use protecting groups (e.g., Boc for amines) to steer electrophilic substitution to the desired position.

- Catalytic systems : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance selectivity for fluorine or ethyl group introduction.

- Computational guidance : DFT calculations predict reactive sites based on electron density maps, reducing trial-and-error synthesis .

Q. How can computational tools predict the stability and reactivity of this compound under experimental conditions?

- Molecular dynamics (MD) simulations : Model degradation pathways in aqueous solutions.

- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile groups (e.g., amine protonation sites).

- pKa prediction software : Tools like MarvinSuite estimate protonation states affecting solubility and stability .

Q. What methodologies assess the stability of this dihydrochloride salt in solution under varying pH and temperature?

- Forced degradation studies : Expose the compound to extreme pH (1–13), heat (40–60°C), and light to identify degradation products via LC-MS.

- Stability-indicating assays : Use HPLC with UV/Vis or charged aerosol detection to monitor decomposition.

- Storage recommendations : Store at -20°C in anhydrous conditions, as dihydrochloride salts are hygroscopic and prone to hydrolysis .

Q. How should researchers design biological assays if literature on similar pyrazole derivatives shows conflicting activity data?

- Multi-target screening : Test against a panel of receptors/enzymes (e.g., kinases, GPCRs) to identify off-target effects.

- Dose-response validation : Use IC/EC curves with positive controls (e.g., known kinase inhibitors) to validate potency.

- Meta-analysis : Compare data from structurally related compounds, such as 4-(3-methyl-1H-pyrazol-4-yl)methanamine derivatives, to infer structure-activity relationships (SAR) .

Key Considerations for Experimental Design

- Synthetic reproducibility : Document reaction conditions meticulously, as minor variations in fluorination or salt formation can alter outcomes .

- Analytical rigor : Combine multiple techniques (e.g., NMR, HPLC, XRD) to resolve structural ambiguities, especially for hygroscopic salts .

- Data transparency : Publish raw spectral data and crystallization parameters to facilitate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.